![molecular formula C17H17NO5 B5814316 ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroalkene that contains a naphthalene ring and an ester group, which makes it a versatile compound for various applications.
科学的研究の応用
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and an anticancer agent. In material science, it has been used as a building block for the synthesis of various materials such as liquid crystals and polymers. In organic synthesis, it has been utilized as a versatile reagent for the synthesis of various compounds.
作用機序
The mechanism of action of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is not well understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition results in the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that the compound reduces inflammation in animal models of arthritis and colitis. Furthermore, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
The advantages of using ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate in lab experiments include its versatility as a reagent, its high yield synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its toxicity, which requires caution during handling, and its limited solubility in some solvents.
将来の方向性
There are several future directions for the research on ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate. One potential direction is the development of more efficient and selective synthesis methods for the compound. Another direction is the investigation of the compound's potential applications in drug discovery and material science. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify potential drug targets. Finally, the compound's toxicity and safety profile need to be further evaluated to determine its potential for clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
合成法
The synthesis of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with nitropropene in the presence of a base such as sodium hydride or potassium tert-butoxide. The final product is obtained by purification through column chromatography.
特性
IUPAC Name |
ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13-6-4-5-7-14(13)15(16)10-12(2)18(20)21/h4-10H,3,11H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZUQFRBDBKHB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=C(\C)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
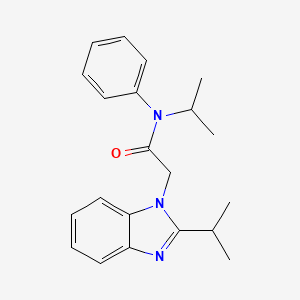
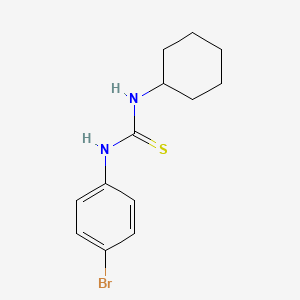
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
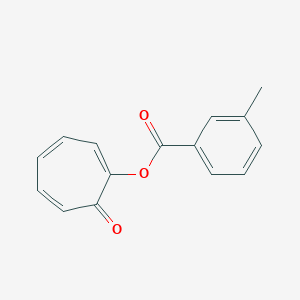
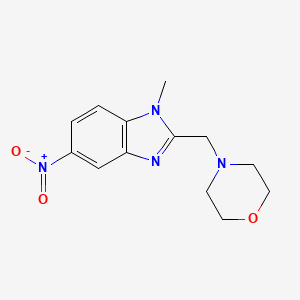
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)


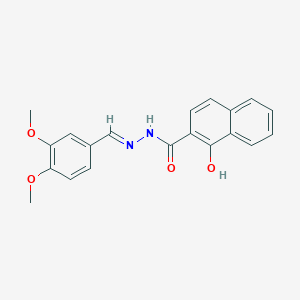
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)